Methyl 3-ethylpyrrolidine-2-carboxylate hydrochloride

Description

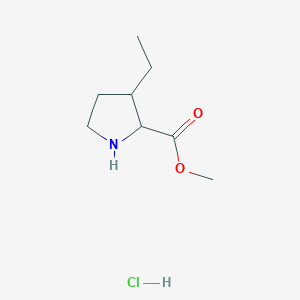

Methyl 3-ethylpyrrolidine-2-carboxylate hydrochloride is a pyrrolidine derivative featuring a methyl ester at position 2 and an ethyl substituent at position 3 of the pyrrolidine ring, with the compound stabilized as a hydrochloride salt. This structure enhances its solubility in aqueous environments, making it suitable for biochemical and pharmaceutical research applications. The compound is commercially available as a high-purity reagent (95%) and is marketed for research purposes, as noted in supplier catalogs . Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.45 g/mol (calculated from constituent atomic masses).

Properties

Molecular Formula |

C8H16ClNO2 |

|---|---|

Molecular Weight |

193.67 g/mol |

IUPAC Name |

methyl 3-ethylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |

InChI Key |

UULFFIJPLBXISM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCNC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of ethylamine with a suitable carboxylic acid derivative. The process often includes steps such as esterification, reduction, and cyclization under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with the desired stereochemical configuration.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Typically performed in acidic or basic media, depending on the oxidizing agent used.

Reduction: Often carried out in anhydrous conditions to prevent side reactions.

Substitution: Conducted in polar aprotic solvents to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with analogous pyrrolidine-based hydrochlorides to highlight key differences in substituents, molecular weight, and inferred properties.

Table 1: Comparative Analysis of Methyl 3-ethylpyrrolidine-2-carboxylate Hydrochloride and Analogues

Key Observations :

- Substituent Effects : The ethyl group in the target compound introduces steric bulk and hydrophobicity compared to the hydroxyl group in its pyrrolidine analogue . This difference may influence solubility, with the hydroxyl analogue being more water-soluble.

- Molecular Weight : The target compound has a higher molecular weight than the hydroxyl-substituted analogue due to the ethyl group’s additional carbon atoms.

- Aromatic vs. Aliphatic Systems : The pyridine-based compound differs in ring structure (aromatic vs. aliphatic pyrrolidine), leading to distinct electronic and reactivity profiles.

Functional and Application Differences

- Hydroxyl-Substituted Analogue : The polar hydroxyl group may enhance binding affinity in biological targets, making it suitable for enzyme inhibition studies.

- Pyridine-Based Hydrochloride : The aromatic system could facilitate π-π stacking interactions, relevant in catalyst design or coordination chemistry.

Hydrochloride Salt Considerations

Hydrochloride salts, including the target compound and its analogues, are commonly employed to improve solubility and stability. For example:

Research Implications and Limitations

While the provided evidence lacks direct experimental data (e.g., solubility, melting points), structural comparisons allow inferences about physicochemical behavior. Further studies should prioritize empirical measurements to validate these hypotheses.

Biological Activity

Chemical Structure and Properties

Methyl 3-ethylpyrrolidine-2-carboxylate hydrochloride has the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. Its structure includes:

- A pyrrolidine ring with an ethyl group at the 3-position.

- A methyl carboxylate group at the 2-position.

- A chiral center at the 2-position, leading to potential stereoisomers that may exhibit different biological activities.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity, which can influence its therapeutic potential. General observations on pyrrolidine derivatives suggest that they may exhibit a variety of biological effects, including antimicrobial and anti-inflammatory activities.

Biological Activity Overview

While specific studies on this compound are scarce, related compounds in the pyrrolidine family have demonstrated various biological activities:

Case Studies and Research Findings

- Antimicrobial Activity : A study investigating the antimicrobial properties of various pyrrolidine derivatives found that some exhibited significant activity against clinical isolates of bacteria like Staphylococcus aureus and Escherichia coli. However, this compound specifically requires further investigation to confirm its efficacy against these pathogens .

- Cytotoxic Effects : Research on related compounds has indicated that modifications in the pyrrolidine structure can enhance cytotoxicity against cancer cells. For example, amide-to-ester substitutions in similar compounds have been shown to improve membrane permeability and biological activity in cancer models .

- Enzyme Interaction Studies : Recent studies have focused on the interaction of pyrrolidine derivatives with E3 ligases, particularly the von Hippel-Lindau (VHL) protein involved in hypoxia signaling. These interactions suggest that this compound may play a role in modulating cellular responses to oxygen levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.